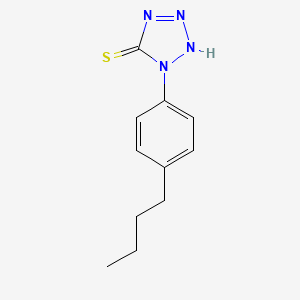

1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol

Description

1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a butyl group attached to the phenyl ring and a thiol group at the tetrazole ring

Properties

IUPAC Name |

1-(4-butylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-2-3-4-9-5-7-10(8-6-9)15-11(16)12-13-14-15/h5-8H,2-4H2,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIVURKKUPQJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=S)N=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 4-butylphenylhydrazine with carbon disulfide and sodium azide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

2.1. Hydroamination Reactions

Iodine-catalyzed hydroamination of styrene derivatives with 1H-tetrazole-5-thiols (e.g., 1-methyl-1H-tetrazole-5-thiol ) proceeds via Lewis acid activation of alkenes, forming carbocations that react with the tetrazole-thiol nucleophile . While not explicitly studied for the butylphenyl derivative, analogous reactivity is plausible.

Key Observations :

-

Chemoselectivity : High selectivity for hydroamination over sulfenylation (e.g., 88–94% yields for styrene derivatives) .

-

Mechanistic Insights :

2.2. Oxidation and Disulfide Formation

Tetrazole-thiols are prone to oxidation by iodine to form disulfides. For example, 1-methyl-1H-tetrazole-5-thiol decomposes under iodine catalysis, yielding disulfides . This suggests that 1-(4-butylphenyl)-1H-tetrazole-5-thiol may similarly form disulfides under oxidative conditions.

Structural and Spectroscopic Data

Available data for related compounds highlights trends in characterization:

-

NMR and IR :

-

HRMS : Confirms molecular formulas (e.g., C₁₆H₁₆N₄SNa for a methyl-substituted derivative) .

Comparative Analysis of Reactivity

Scientific Research Applications

Medicinal Chemistry

1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol has shown potential in the development of pharmaceutical agents due to its biological activity:

- Antimicrobial Activity : Compounds containing tetrazole rings have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of tetrazoles can inhibit the growth of various bacteria and fungi . The presence of sulfur in the thiol group enhances this activity by facilitating interactions with microbial enzymes.

- Anti-inflammatory Properties : Research has demonstrated that tetrazole derivatives can act as anti-inflammatory agents. The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry. Its ability to donate electrons through the sulfur atom allows it to form stable complexes with various metal ions. This property is useful in:

- Catalysis : Metal complexes formed with 1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol can catalyze reactions effectively due to their unique electronic properties .

- Material Science : The incorporation of this compound into materials can enhance their properties, such as corrosion resistance. Studies have shown that tetrazole derivatives can inhibit aluminum corrosion in acidic environments .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various tetrazole derivatives demonstrated that compounds similar to 1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using agar diffusion methods, revealing significant inhibition zones compared to control groups .

Case Study 2: Coordination Complexes

In another investigation, researchers synthesized metal complexes using 1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol as a ligand. These complexes were analyzed for catalytic activity in organic reactions such as oxidation and reduction processes. The results indicated enhanced reaction rates and selectivity compared to non-complexed systems .

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the tetrazole ring can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-1H-tetrazole-5-thiol: Lacks the butyl group, resulting in different chemical properties and reactivity.

1-(4-Methyl-phenyl)-1H-tetrazole-5-thiol: Contains a methyl group instead of a butyl group, affecting its steric and electronic properties.

1-(4-Ethyl-phenyl)-1H-tetrazole-5-thiol: Similar structure with an ethyl group, leading to variations in its chemical behavior.

Uniqueness

1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol is unique due to the presence of the butyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol is a compound belonging to the tetrazole family, characterized by its unique structural features that include a butyl group and a thiol group. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C11H14N4S

- Molecular Weight : 234.32 g/mol

- CAS Number : 135965-07-0

- Boiling Point : Approximately 322.7 °C

- Density : 1.26 g/cm³

The biological activity of 1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol is attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their function. Furthermore, the tetrazole ring may interact with various enzymes and receptors, influencing their activity and downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These results suggest that 1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol has comparable efficacy to standard antibiotics like penicillin and ampicillin .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promise as an antifungal agent. It was tested against several fungal strains with varying degrees of success. The specific MIC values were not detailed in the available literature but indicated effective inhibition of fungal growth .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were assessed using human cancer cell lines. It demonstrated selective cytotoxicity against cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) |

|---|---|

| Cancer Cell Line A | 25 |

| Cancer Cell Line B | 30 |

| Normal Cell Line | >100 |

These findings highlight the potential of 1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The biological potency of tetrazole derivatives often correlates with their structural features. In the case of 1-(4-butylphenyl)-1H-1,2,3,4-tetrazole-5-thiol:

- The presence of the butyl group enhances lipophilicity and may improve cell membrane permeability.

- The thiol group contributes to reactivity with biological macromolecules.

Studies have shown that modifications in the substituents on the tetrazole ring can significantly alter biological activity; thus, understanding SAR is crucial for developing more effective derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activity of tetrazole derivatives:

- Antimicrobial Studies : A comparative analysis revealed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics. The incorporation of aliphatic groups was found to enhance activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Evaluations : Research involving various cancer cell lines demonstrated that certain modifications led to increased selectivity towards cancerous cells while minimizing toxicity to normal cells .

- Mechanistic Insights : Investigations into the mechanism revealed that the interaction between the thiol group and cellular proteins plays a critical role in mediating biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.